molecular formula C13H14N2O3S B1271960 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide CAS No. 201996-24-9

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

Cat. No. B1271960
CAS RN: 201996-24-9
M. Wt: 278.33 g/mol
InChI Key: BRNSSQHZVBPAEM-UHFFFAOYSA-N
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Description

“3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide” is a chemical compound with the molecular formula C14H14N2O2 . It is a derivative of benzamide and has been the subject of various studies due to its potential biological activities .

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

The compound “3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide” has been studied for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor . DPP-IV is a key target for the treatment of type 2 diabetes mellitus . The compound was part of a set of 3-amino-N-substituted-4-(substituted phenyl) butanamides that were analyzed for their DPP-IV inhibitory activity . The study used three-dimensional quantitative structure-activity relationship analysis and molecular docking studies .

Proteomics Research

The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Pharmaceutical Sciences

In the field of pharmaceutical sciences , this compound is used in the development of new drugs . Its properties, such as its molecular weight and linear formula, are important considerations in drug design .

Molecular Docking Studies

Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex . “3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide” has been used in molecular docking studies to explore the structural requirements for DPP-IV inhibitory activity .

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis: QSAR analysis is a method used to predict the physicochemical properties, biological activity, and toxicity of chemicals . The compound “3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide” has been used in to explore the structural requirements for DPP-IV inhibitory activity .

Drug Discovery and Development

The compound is used in the drug discovery and development process . It is part of the building blocks used in the synthesis of new chemical entities, which can be evaluated for their therapeutic potential .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it likely interacts with its targets in a way that affects protein structure or function.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function, but specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNSSQHZVBPAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252086
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

CAS RN

201996-24-9
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201996-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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